molecular formula C17H15NO2S B12112765 ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 28863-86-7

ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B12112765
CAS No.: 28863-86-7
M. Wt: 297.4 g/mol
InChI Key: LXJQLFLAKRJNEC-UHFFFAOYSA-N
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Description

4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester can be synthesized through the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester. This method involves a single-step reaction where the structures of the synthesized compounds are confirmed by their analytical and spectral data . The reaction typically requires controlled temperatures to prevent decomposition and ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester. These derivatives often exhibit enhanced or modified biological activities compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester include:

Uniqueness

What sets 4H-1,4-Benzothiazine-2-carboxylic acid, 3-phenyl-, ethyl ester apart is its specific structural arrangement and the presence of the ethyl ester group, which can influence its biological activity and chemical reactivity. This unique structure allows for a diverse range of applications and makes it a valuable compound in scientific research .

Properties

CAS No.

28863-86-7

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

ethyl 3-phenyl-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C17H15NO2S/c1-2-20-17(19)16-15(12-8-4-3-5-9-12)18-13-10-6-7-11-14(13)21-16/h3-11,18H,2H2,1H3

InChI Key

LXJQLFLAKRJNEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

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